molecular formula C14H13IN2O3S B11160762 Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 333436-49-0

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11160762
CAS No.: 333436-49-0
M. Wt: 416.24 g/mol
InChI Key: DCUFANCGARCNOP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, an iodophenyl group, and an ethyl ester

Properties

CAS No.

333436-49-0

Molecular Formula

C14H13IN2O3S

Molecular Weight

416.24 g/mol

IUPAC Name

ethyl 2-[(3-iodobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13IN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

DCUFANCGARCNOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. This intermediate is then reacted with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodophenyl group may enhance its binding affinity to these targets, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: Lacks the iodophenyl group, making it less potent in certain applications.

    3-Iodobenzoic acid derivatives: Similar in structure but may lack the thiazole ring, affecting their biological activity.

Uniqueness

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring and the iodophenyl group, which may confer enhanced biological activity and specificity in targeting molecular pathways .

Biological Activity

Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13IN2O3SC_{14}H_{13}IN_2O_3S, with a molecular weight of approximately 284.31 g/mol. The compound features a thiazole ring, an iodophenyl group, and a carboxylate ester functional group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of the iodophenyl group. Specific synthetic routes may vary based on the desired yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has shown promising antibacterial activity against various Gram-positive bacteria. In a study evaluating similar thiazole derivatives, compounds demonstrated significant bactericidal effects comparable to standard antibiotics such as ampicillin and gentamicin sulfate .

CompoundActivity TypeTarget OrganismsComparison
This compoundAntibacterialStaphylococcus aureus, Bacillus subtilisComparable to ampicillin
Analog 12fAntibacterialStaphylococcus aureusComparable to gentamicin sulfate

Anticancer Activity

In vitro studies have assessed the anticancer potential of thiazole derivatives, including this compound. Some derivatives exhibited broad-spectrum anticancer activity against various tumor cell lines. For instance, one analog demonstrated significant activity against 29 out of 60 tested tumor cell lines .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on thiazole derivatives revealed that this compound exhibited notable antibacterial effects against Gram-positive bacteria. The study used a standardized protocol for antimicrobial susceptibility testing and found that this compound could potentially serve as a lead candidate for further development in antibiotic therapies.

Case Study 2: Anticancer Screening
In another investigation involving thiazole derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that it possessed cytotoxic effects that warrant further exploration in cancer treatment strategies.

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